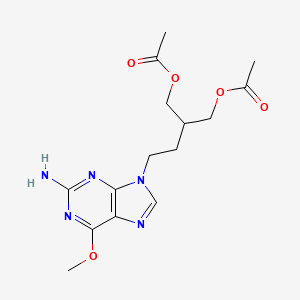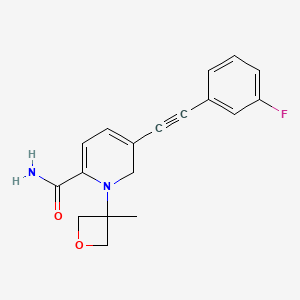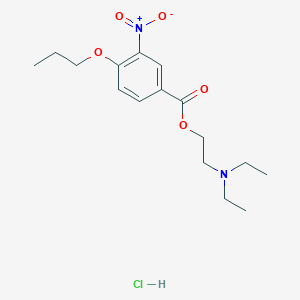
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is a chemical compound with the molecular formula C16H25ClN2O5 and a molecular weight of 360.84 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride typically involves the esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The propoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate.
Reduction: 3-nitro-4-propoxybenzoic acid.
Substitution: 2-(Diethylamino)ethyl 3-nitro-4-alkoxybenzoate.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The nitro group plays a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl 3-nitro-4-methoxybenzoate hydrochloride .
- 2-(Diethylamino)ethyl 3-nitro-4-ethoxybenzoate hydrochloride .
Uniqueness
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is unique due to its specific propoxy group, which imparts distinct chemical and biological properties . This makes it particularly useful in applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C16H25ClN2O5 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O5.ClH/c1-4-10-22-15-8-7-13(12-14(15)18(20)21)16(19)23-11-9-17(5-2)6-3;/h7-8,12H,4-6,9-11H2,1-3H3;1H |
Clé InChI |
WXXFTVJUCDBHID-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


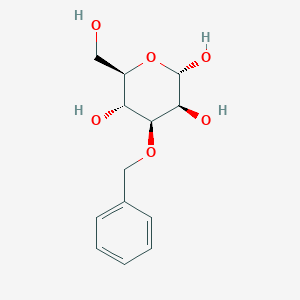
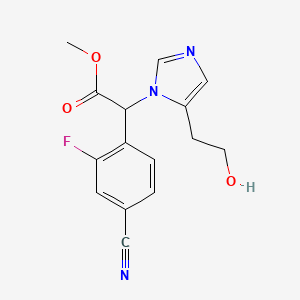

![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)


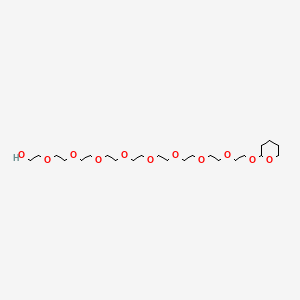
![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)
